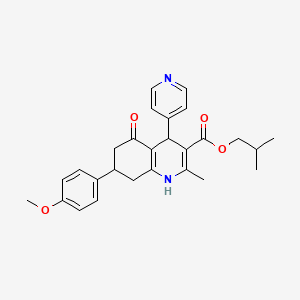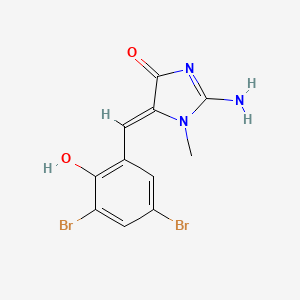![molecular formula C17H11BrN2O2 B3882804 1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3882804.png)
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
描述
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives. This compound is characterized by its unique structure, which includes a naphthoquinoline core with amino, bromo, and methyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-bromo-4-(N-methyl-acetylamino) anthraquinone with aniline, followed by sulfonation using sulfuric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.
化学反应分析
Types of Reactions
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinoline derivatives depending on the nucleophile used.
科学研究应用
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Lacks the amino group, which may affect its biological activity.
6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Lacks the bromine atom, which may influence its reactivity and interactions.
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Contains a chlorophenyl group instead of bromine, altering its chemical properties.
Uniqueness
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to the presence of both amino and bromo substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
16-amino-10-bromo-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c1-7-6-10(18)12-13-11(14(19)17(22)20-15(7)13)8-4-2-3-5-9(8)16(12)21/h2-6H,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIOCGHNMPHZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1NC(=O)C(=C3C4=CC=CC=C4C2=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL]PHENYL]ACETAMIDE](/img/structure/B3882739.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B3882745.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B3882746.png)
![{[AMINO(IMINO)METHYL]AMINO}{4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]PHENYL}DIOXO-LAMBDA~6~-SULFANE](/img/structure/B3882749.png)
![(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE](/img/structure/B3882753.png)

![8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3882759.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3882766.png)
![ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3882779.png)

![N'-(4-methoxybenzylidene)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B3882788.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3882809.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B3882819.png)
